molecular formula C2H3NaO5S B15185411 Monosodium sulfoacetate CAS No. 29508-15-4

Monosodium sulfoacetate

Cat. No.: B15185411
CAS No.: 29508-15-4
M. Wt: 162.10 g/mol
InChI Key: SMKZBQZAMSKHNS-UHFFFAOYSA-M
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Description

. It is the sodium salt of sulfoacetic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium sulfoacetate can be synthesized through the sulfonation of monochloroacetic acid with sodium sulfite. The reaction typically involves heating the reactants in water at temperatures ranging from 115°C to 150°C for about 25 hours . The resulting product is then purified through recrystallization from ethanol.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of monochloroacetic acid and sodium sulfite, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Monosodium sulfoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoacetic acid.

    Reduction: Reduction reactions can convert it back to its precursor compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfo group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products:

    Oxidation: Sulfoacetic acid.

    Reduction: Precursor compounds like monochloroacetic acid.

    Substitution: Various sulfo-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Monosodium sulfoacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of monosodium sulfoacetate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required .

Comparison with Similar Compounds

Uniqueness: Monosodium sulfoacetate is unique due to its specific sulfo group, which imparts distinct chemical properties such as high solubility and effective surfactant behavior. This makes it particularly valuable in applications requiring strong emulsifying and wetting properties .

Properties

IUPAC Name

sodium;2-hydroxy-2-oxoethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O5S.Na/c3-2(4)1-8(5,6)7;/h1H2,(H,3,4)(H,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKZBQZAMSKHNS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29508-15-4
Record name Monosodium sulfoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029508154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-sulfo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name MONOSODIUM SULFOACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT7G08V17F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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